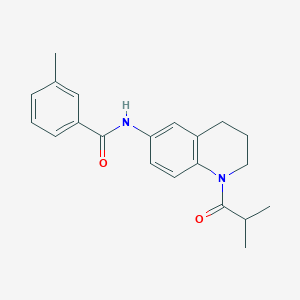
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C20H22N2O2, characterized by a tetrahydroquinoline core with an isobutyryl group and a 3-methylbenzamide moiety. The synthesis typically involves several steps that optimize yield and purity. Key reactions include acylation and cyclization processes that yield various derivatives with altered biological activities.
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity . A study highlighted its potent effects in a maximal electroshock seizure (MES) model in mice, suggesting potential therapeutic applications for epilepsy. Further investigations are necessary to elucidate the mechanisms underlying this activity.
Kinase Inhibition
Another significant aspect of this compound is its kinase inhibitory activity . Studies have shown moderate inhibition against various kinases, including Aurora A kinase and Bruton's tyrosine kinase (BTK) . These findings point towards potential applications in treating diseases related to dysregulated kinase activity, such as cancer.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties . In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and mediators in carrageenan-induced models of inflammation . This suggests that this compound may be beneficial in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles. Below is a summary table of selected compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |
| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |
Case Studies
Several studies have provided insights into the biological activities of this compound:
- Anticonvulsant Activity : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of tetrahydroquinoline exhibited significant anticonvulsant effects. This compound was among the most effective compounds tested.
- Kinase Inhibition : Research published in the European Journal of Medicinal Chemistry identified this compound as a moderate inhibitor of several kinases. This study emphasized the need for further exploration into its selectivity and therapeutic applications.
- Anti-inflammatory Activity : In studies examining carrageenan-induced inflammation models, the compound demonstrated significant inhibition of inflammatory markers. This suggests its potential utility in treating inflammatory diseases .
特性
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-5-8-16-13-18(9-10-19(16)23)22-20(24)17-7-4-6-15(3)12-17/h4,6-7,9-10,12-14H,5,8,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQVQKFQZQGXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














